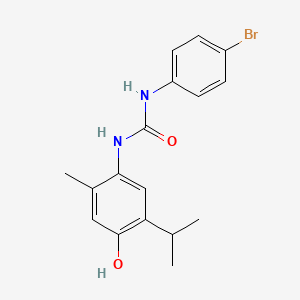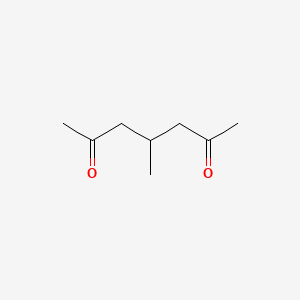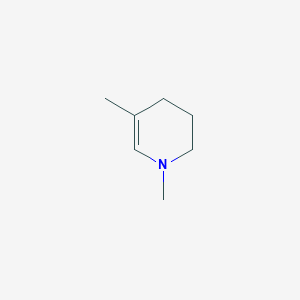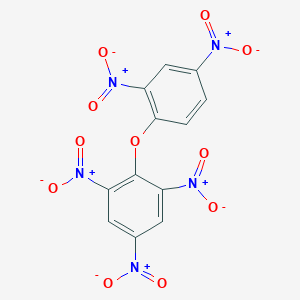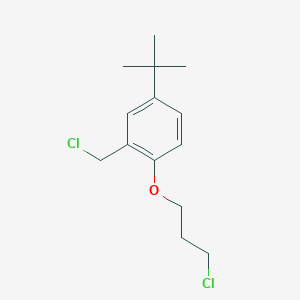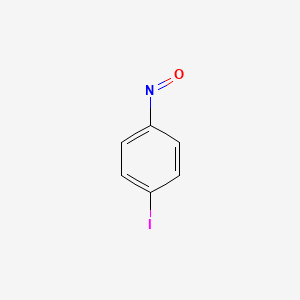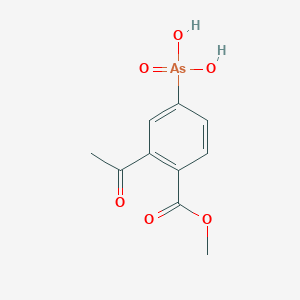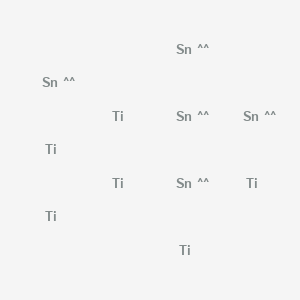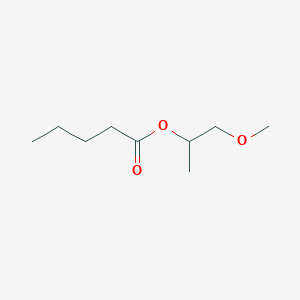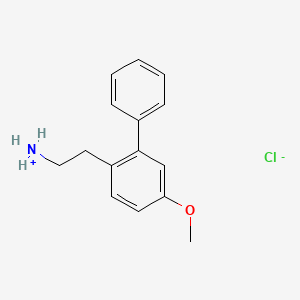
2-Biphenylethylamine, 5-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Biphenylethylamine, 5-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H17NO·HCl. It is a derivative of 2-phenylethylamine, featuring a biphenyl structure with a methoxy group at the 5-position and an ethylamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylethylamine, 5-methoxy-, hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the biphenyl core.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone derivative of the biphenyl core is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Biphenylethylamine, 5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Methanol for nucleophilic substitution at the methoxy group, ethylamine for reductive amination.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Biphenylethylamine, 5-methoxy-, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Biphenylethylamine, 5-methoxy-, hydrochloride involves its interaction with various molecular targets, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethylamine: A simpler analog without the biphenyl structure or methoxy group.
5-Methoxy-2-phenylethylamine: Similar structure but lacks the biphenyl core.
2-Biphenylethylamine: Lacks the methoxy group.
Uniqueness
2-Biphenylethylamine, 5-methoxy-, hydrochloride is unique due to its combination of a biphenyl core, methoxy group, and ethylamine side chain, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
13394-80-4 |
|---|---|
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-(4-methoxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-8-7-13(9-10-16)15(11-14)12-5-3-2-4-6-12;/h2-8,11H,9-10,16H2,1H3;1H |
InChI-Schlüssel |
HPOBWMICPUIQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC[NH3+])C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





